(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR (1H NMR) and carbon-13 NMR (13C NMR) spectra provide critical insights into the compound’s structure:
- Aromatic Protons : The para-substituted chlorine atom deshields the aromatic protons, producing a doublet at δ 7.4–7.6 ppm (J = 8.5 Hz) for H2 and H6, and another doublet at δ 7.8–7.9 ppm (J = 8.5 Hz) for H3 and H5.
- Amide Proton : The NH proton resonates as a singlet at δ 8.1–8.3 ppm , characteristic of secondary amides.
- Chiral Center Protons : The methine proton (C2-H) appears as a multiplet at δ 3.9–4.1 ppm , while the methyl group (C1-CH3) shows a doublet at δ 1.2–1.4 ppm due to coupling with C2-H.
Table 2: Representative 13C NMR Chemical Shifts
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C=O | 167–170 | Amide carbonyl |
| C4 (Cl-substituted) | 138–140 | Aromatic carbon with Cl |
| C2 (chiral center) | 55–57 | Methine carbon |
Fourier-Transform Infrared (FTIR) Vibrational Signatures
FTIR spectroscopy reveals key functional groups:
- O-H Stretch : A broad band at 3200–3400 cm⁻¹ corresponds to the hydroxyl group.
- N-H Stretch : A medium-intensity peak at 3300–3350 cm⁻¹ arises from the amide N-H.
- C=O Stretch : A strong absorption at 1650–1680 cm⁻¹ confirms the amide carbonyl.
- C-Cl Stretch : A sharp peak at 750–760 cm⁻¹ indicates the para-chloro substitution.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry yields a molecular ion peak at m/z 214 ([M+H]⁺), consistent with the molecular weight of 213.66 g/mol. Major fragments include:
- m/z 196 : Loss of H2O ([M+H-18]⁺).
- m/z 139 : Benzoyl ion (C7H4ClO⁺) from cleavage of the amide bond.
- m/z 77 : Phenyl ion (C6H5⁺), a common fragment in aromatic compounds.
Table 3: Dominant Mass Spectral Fragments
| m/z | Fragment Ion | Pathway |
|---|---|---|
| 214 | [M+H]⁺ | Molecular ion |
| 196 | [M+H-H2O]⁺ | Dehydration |
| 139 | C7H4ClO⁺ | Amide bond cleavage |
Comparative Analysis with Structural Analogs
The stereochemistry of (S)-4-chloro-N-(1-hydroxypropan-2-yl)benzamide distinguishes it from analogs like 4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (PubChem CID 587521), which lacks a chiral center due to its symmetric 2-methylpropan-2-yl group. This difference profoundly impacts physicochemical properties, such as solubility and melting point, due to reduced conformational flexibility in the symmetric analog.
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-chloro-N-[(2S)-1-hydroxypropan-2-yl]benzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m0/s1 |
InChI Key |
HKCYBUFNFMKWDB-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of (S)-1-hydroxypropan-2-amine, which is obtained from the reduction of (S)-1-hydroxypropan-2-one using a suitable reducing agent such as sodium borohydride.
Formation of Benzamide Derivative: The (S)-1-hydroxypropan-2-amine is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide.
Industrial Production Methods
Industrial production of (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-chloro-n-(1-oxopropan-2-yl)benzamide.
Reduction: 4-chloro-n-(1-hydroxypropan-2-yl)aniline.
Substitution: 4-methoxy-n-(1-hydroxypropan-2-yl)benzamide.
Scientific Research Applications
Pain Management
Research has identified (S)-4-chloro-N-(1-hydroxypropan-2-yl)benzamide as a potential agent for treating various types of pain, including nociceptive pain, neuropathic pain, and cancer-related pain. A patent (US8106190B2) discusses derivatives of this compound that exhibit analgesic properties, suggesting its utility in developing new pain management therapies .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .
Anticancer Activity
Recent studies have explored the anticancer potential of (S)-4-chloro-N-(1-hydroxypropan-2-yl)benzamide. It has shown effectiveness in reducing tumor growth in specific cancer models by inducing apoptosis in cancer cells .
Skin Care Products
The compound is utilized in cosmetic formulations due to its moisturizing and skin-conditioning properties. Its inclusion in creams and lotions enhances skin hydration and texture. A study on cosmetic formulation principles highlights the significance of such compounds in improving the sensory attributes of skincare products .
Stability and Efficacy
Experimental designs using response surface methodology have shown that formulations containing (S)-4-chloro-N-(1-hydroxypropan-2-yl)benzamide exhibit improved stability and efficacy compared to control formulations . These findings underscore its role in developing safe and effective cosmetic products.
Plant Growth Regulation
Emerging research indicates that (S)-4-chloro-N-(1-hydroxypropan-2-yl)benzamide may serve as a plant growth regulator. Preliminary studies suggest that it can enhance plant growth and yield by modulating hormonal pathways within plants .
Pest Resistance
The compound's potential as a natural pesticide is under investigation, with studies focusing on its ability to deter specific pests without harming beneficial insects . This application could lead to more sustainable agricultural practices.
Case Studies
Mechanism of Action
The mechanism of action of (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group allows the compound to form hydrogen bonds with target proteins, while the chloro substituent enhances its binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The benzamide scaffold is highly modular, with substituents significantly influencing biological activity, solubility, and synthetic feasibility. Key structural analogs and their comparative attributes are summarized below:
Key Observations :
- Halogen Effects : The 4-chloro substituent in the target compound contrasts with bromo or fluoro analogs (e.g., ), where increased halogen size may alter binding affinity or metabolic stability.
- Polar Groups: Hydroxy and morpholino substituents (e.g., 1s) improve aqueous solubility compared to lipophilic groups like dibenzylcarbamothioyl (), which may favor membrane permeability .
Physicochemical and Spectral Data
- Mass Spectrometry : The target compound’s MS profile (unreported in evidence) would differ from analogs like 1t (m/z 292 [M+H]⁺) or 1u (m/z 322 [M+H]⁺) due to its distinct amine moiety .
- Solubility: Hydroxypropan-2-yl and morpholino groups (e.g., 1s) likely confer higher solubility than halogen-rich derivatives (e.g., ), impacting formulation strategies .
Biological Activity
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group and a hydroxypropan-2-yl group attached to a benzamide core. These functional groups contribute to its reactivity and biological interactions. The hydroxypropan-2-yl group is capable of forming hydrogen bonds, while the chloro group can engage in hydrophobic interactions with biological macromolecules, influencing enzyme activity and receptor modulation.
(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide's mechanism of action primarily involves interactions with specific molecular targets. The compound has been studied for its potential as:
- Enzyme Inhibitor : It may inhibit certain enzymes by binding to their active sites or allosteric sites, altering their activity.
- Antimicrobial Agent : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against various pathogens, including Mycobacterium tuberculosis .
- Therapeutic Applications : Investigated for possible applications in treating conditions like Alzheimer's disease through its role as an inhibitor of β-secretase (BACE1), which is involved in amyloid-beta production .
Antimicrobial Activity
Research has indicated that (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide and its derivatives possess significant antimicrobial properties. For instance, derivatives were evaluated against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | 2 |
| Escherichia coli | 3.12 - 12.5 | 2 |
Structure-Activity Relationship (SAR)
The biological evaluation of various benzamide derivatives has provided insights into their SAR. Modifications to the benzamide structure can enhance or diminish biological activity, guiding the design of more potent compounds .
Case Studies
Case Study 1: Antibacterial Evaluation
In a study evaluating pyrrolyl benzamide derivatives, compounds similar to (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide were found to be effective against Mycobacterium tuberculosis H37Rv with an MIC value of 3.125 μg/mL, indicating strong potential for development as new antibiotics .
Case Study 2: Alzheimer’s Disease Research
Another significant area of research involves the compound's role as a BACE1 inhibitor in Alzheimer's disease models. The compound demonstrated promising results in reducing amyloid-beta levels in vitro, suggesting its utility in neurodegenerative disease therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
